4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
Description
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine (CAS: 15966-68-4) is a triazole-derived compound featuring a phenyl substituent at the 5-position of the triazole ring and a para-aminophenyl group at the 1-position. Triazoles are known for their stability, hydrogen-bonding capacity, and role in click chemistry, suggesting applications in drug design and polymer synthesis .
Properties
IUPAC Name |
4-(5-phenyltriazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSKUWASSDIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354773 | |
| Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-68-4 | |
| Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, such as the reaction of phenylhydrazine with an appropriate precursor.
Formation of the Final Compound: The final step involves the coupling of the triazole ring with the phenylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is used in bioconjugation techniques to link biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Structural Analogs with Triazole Cores
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine (15966-68-4) | C₁₄H₁₂N₄ | 236.27 | 5-Ph, 1-(4-NH₂Ph) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (32515-07-4) | C₁₅H₁₄N₄ | 250.30 | 5-Ph, 1-Bn |
| 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6) | C₁₁H₁₃N₃ | 187.24 | Pyrazole core, 4-Ph, 1,3-Me |
| 1-Methyl-4-phenyl-1H-imidazol-5-amine (1039984-25-2) | C₁₀H₁₁N₃ | 173.22 | Imidazole core, 4-Ph, 1-Me |
Key Observations :
- Substituent Effects: The para-aminophenyl group in the target compound enhances polarity compared to benzyl (32515-07-4) or methyl (3654-22-6) substituents, likely improving solubility in polar solvents like DMSO or ethanol.
Heterocyclic Variants: Triazole vs. Thiadiazole
The thiadiazole derivative 3-Phenyl-1,2,4-thiadiazol-5-amine () replaces the triazole core with a sulfur-containing heterocycle. Key differences include:
Spectral and Physicochemical Data from Triazole Derivatives
provides detailed data for triazole-linked β-lactam-isatin hybrids (e.g., 6d, 6e, 6f):
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) dominate in β-lactam-isatin hybrids, while the target compound’s primary amine group may show N-H stretches near 3300–3500 cm⁻¹ .
- NMR Data: In analogs like 6d, aromatic protons resonate at δ 6.8–7.8 ppm, while the target compound’s para-aminophenyl group may exhibit downfield shifts (δ 6.5–7.5 ppm) due to electron-donating NH₂ .
- Melting Points : Brick-red triazole derivatives in melt at 180–220°C, suggesting the target compound may exhibit similar thermal behavior due to aromatic stacking .
Biological Activity
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Overview of the Compound
This compound belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms. The compound's structure combines both phenyl and triazole moieties, which contribute to its diverse chemical properties and biological activities.
The compound exhibits various biochemical properties that influence its interaction with biological systems:
- Enzyme Interaction : It has been shown to bind to specific enzymes, modulating their activity. For instance, it can inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Hydrogen Bonding : The ability to form hydrogen bonds and van der Waals interactions with proteins impacts their conformation and function.
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For example:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest its potential as an antimicrobial agent in clinical applications.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Significant growth inhibition |
| HepG2 (liver cancer) | 6.5 | Moderate growth inhibition |
| MCF-7 (breast cancer) | 4.0 | High growth inhibition |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study investigated the effects of this compound on HeLa cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 5 µM. Additionally, flow cytometry analysis revealed that the compound induced G2/M phase arrest in the cell cycle .
- Study on Antimicrobial Effects : Another study focused on its antimicrobial properties against various pathogens. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling. Key parameters include:
- Catalysts : Use 10 mol% Cu(I) salts (e.g., CuI) in polar aprotic solvents like DMF or THF .
- Temperature : Reactions often proceed at 80–90°C for 1–3 hours under inert atmospheres .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity .
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Analyze in deuterated DMSO at 400 MHz; expect aromatic proton signals at δ 7.2–8.1 ppm and triazole protons at δ 8.3–8.5 ppm .
- X-ray crystallography : Resolve planar triazole-phenylamine systems (dihedral angles <5°) to confirm tautomeric forms and hydrogen-bonding networks .
- Mass spectrometry (MS) : Use electrospray ionization (ESI) to detect [M+H]+ ions matching theoretical molecular weights .
Advanced Research Questions
Q. How can computational quantum chemistry guide the design of derivatives with enhanced bioactivity or stability?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for triazole formation .
- Docking studies : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina; prioritize substituents at the phenyl or triazole positions that improve binding affinity .
- Solvent modeling : Apply COSMO-RS simulations to predict solubility and stability in biological media .
Q. What strategies resolve contradictions between experimental yield data and computational predictions for triazole-based reactions?
- Methodological Answer :
- Feedback loop : Integrate experimental results (e.g., failed reactions) into computational workflows to refine transition-state barriers or solvent effects .
- Sensitivity analysis : Identify parameters (e.g., catalyst concentration) with the highest uncertainty via Monte Carlo simulations .
- Validation : Cross-check with alternative methods like stopped-flow kinetics to measure reaction rates .
Q. How can factorial design optimize multi-step synthesis protocols for this compound derivatives?
- Methodological Answer :
- Variables : Test 3–4 factors (e.g., temperature, pH, reactant ratio) across 2–3 levels .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts.
- Case study : For a derivative with a fluorophenyl substituent, optimize Suzuki-Miyaura coupling using Pd(OAc)₂ and SPhos ligand at 100°C .
Q. What approaches enable structure-activity relationship (SAR) studies for triazole-phenylamine compounds in drug discovery?
- Methodological Answer :
- Library synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or triazole positions via parallel synthesis .
- Biological assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituent electronic effects with activity .
- QSAR modeling : Use partial least squares (PLS) regression to link molecular descriptors (e.g., logP, polar surface area) to bioactivity .
Key Considerations for Researchers
- Data Integrity : Implement encrypted electronic lab notebooks (ELNs) and version control for reproducibility .
- Safety Protocols : Adhere to chemical hygiene plans for handling reactive intermediates (e.g., azides) .
- Ethical Compliance : Ensure proper disposal of hazardous waste via certified agencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
